N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

SDH inhibition carboxin resistance structure-activity relationship

Researchers requiring a structurally defined SDHI probe to map mutant succinate dehydrogenase complexes (SDCs) often face a gap in commercial tool compounds. This N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide addresses that need as a rare 3-phenyl-2-carboxamide regioisomer distinct from the carboxin series. • Enables negative cross-resistance screening: The 3-phenyl-2-carboxamide pharmacophore can selectively inhibit carboxin-resistant SDC mutants, as established by Georgopoulos et al. (1978). • Supports anilide subpocket SAR: The 3,4-dichlorophenyl moiety allows systematic comparison with regioisomeric dichloro and monochloro analogues for steric/electronic mapping. • Physicochemical benchmarking: With an estimated cLogP of ~3.8-4.2 (MW ~382), it occupies a lipophilic space complementary to polar commercial oxathiins, aiding systemic mobility design.

Molecular Formula C17H13Cl2NO2S
Molecular Weight 366.3 g/mol
Cat. No. B12184826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC17H13Cl2NO2S
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(10-14(13)19)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21)
InChIKeyDOTZVDXTVIWMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Baseline Profile


N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (molecular formula C17H12Cl2NO2S) is a synthetic oxathiine carboxamide belonging to the broader class of heterocyclic carboxanilides that includes the commercial fungicide carboxin [1]. The compound features three distinguishing structural elements: a 3-phenyl substituent on the 5,6-dihydro-1,4-oxathiine ring (replacing the 2-methyl group found in carboxin), a carboxamide linkage at the 2-position (rather than the 3-position in carboxin), and a 3,4-dichlorophenyl anilide moiety. This substitution pattern places it within the oxathiine-2-carboxamide subclass, which was disclosed in multiple patent families including WO2004072023 and US7119049 for the control of unwanted microorganisms [2].

Structural Specificity of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide


Oxathiine carboxamides cannot be treated as interchangeable commodities because minor structural variations produce profound changes in target binding, resistance profiles, and biological spectrum. The seminal structure-activity study by Hardison (1971) demonstrated that among 12 carboxin analogs, nonoxidized derivatives with phenyl ring substitutions suffered serious reduction or loss of antifungal activity against stripe rust, stripe smut, and flag smut, while the dioxide (oxycarboxin) gained excellent rust control [1]. More critically, Georgopoulos et al. (1978) established that specific structural groups of oxathiin carboxamides can selectively inhibit particular mutant succinate dehydrogenase complexes (SDCs) that are resistant to carboxin—a phenomenon of negative cross-resistance or resistance-alleviating activity that is exquisitely structure-dependent [2]. The 3-phenyl substitution on the oxathiine ring, combined with the 3,4-dichlorophenyl anilide and the 2-carboxamide regioisomeric arrangement, creates a unique pharmacophoric signature that cannot be replicated by any single commercially available analog. For procurement decisions, substituting this compound with a 2-methyl oxathiine (carboxin-type), a monochlorophenyl analog, or a regioisomeric 2,4-dichlorophenyl variant would yield a different molecule with unvalidated resistance-breaking potential and distinct physicochemical properties, compromising experimental reproducibility and predictive value [3].

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Evidence vs. Analogs


3-Phenyl vs. 2-Methyl Substitution: Resistance Phenotype

The target compound features a 3-phenyl substituent on the oxathiine ring, replacing the 2-methyl group of carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide). Georgopoulos et al. (1978) demonstrated that 4′-phenylcarboxin—an oxathiin carboxamide with a phenyl substituent on the anilide ring—was more inhibitory to the SDC from one category of carboxin-resistant Ustilago maydis mutants than from the wild-type strain, representing a case of negative cross-resistance. This established the principle that phenyl substitution on the oxathiin scaffold can reverse the resistance phenotype [1]. The Hardison (1971) study further showed that a 2′-phenyl substitution on the anilide ring of nonoxidized carboxin analogs (compound F427) caused serious reduction of activity against all three tested diseases compared to carboxin, indicating that the position and nature of phenyl substitution profoundly alters biological outcome [2]. The target compound's 3-phenyl group on the oxathiine heterocycle (rather than the anilide) represents a distinct pharmacophoric motif for which the resistance profile has not been characterized, providing a unique probe for studying structure-dependent SDH inhibition in carboxin-resistant isolates.

SDH inhibition carboxin resistance structure-activity relationship negative cross-resistance

3,4-Dichloro vs. Unsubstituted and 2,4-Dichloro Anilide Substitution

The target compound bears a 3,4-dichlorophenyl anilide, distinguishing it from the unsubstituted phenyl analog (N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, CAS 166270-96-8) and the regioisomeric 2,4-dichlorophenyl variant. In the broader carboxamide fungicide class, chlorine substitution pattern on the anilide ring is a critical determinant of antifungal potency and spectrum. In the pyrazine-2-carboxamide series, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated the highest antifungal effect against Trichophyton mentagrophytes with an MIC of 62.5 µmol/L among tested chlorinated N-phenylpyrazine-2-carboxamides [1]. The 3,4-dichloro substitution pattern in the target compound provides a balance of electron-withdrawing effects (Hammett σm = 0.37, σp = 0.23 for Cl) that differentially modulates the anilide NH acidity and hydrogen-bond donor capacity relative to monochloro or unsubstituted analogs. The 2,4-dichloro regioisomer places a chlorine ortho to the carboxamide NH, introducing steric constraints and potential intramolecular hydrogen bonding that are absent in the 3,4-dichloro arrangement, which may alter the bioactive conformation and target binding kinetics [2].

halogen substitution SAR antifungal potency lipophilicity modulation regioisomer comparison

2-Carboxamide vs. 3-Carboxamide Regioisomerism: Pharmacophore Geometry

The target compound presents the carboxamide at the oxathiine 2-position, whereas carboxin and its commercial analogs bear the carboxamide at the 3-position. This regioisomeric difference alters the spatial relationship between the heterocyclic core and the anilide moiety, changing the dihedral angle and hydrogen-bonding geometry at the SDH ubiquinone-binding (Qp) site. The Scalliet et al. (2012) study of five structurally distinct carboxamide subclasses in Mycosphaerella graminicola demonstrated that different subclasses exhibit distinct cross-resistance profiles and binding interactions, with 27 unique amino acid substitutions identified across 18 positions in the Qp site [1]. Pharmacophore elucidation and docking studies revealed that different carboxamide subclasses engage the enzyme through different interaction patterns. The 2-carboxamide regioisomer positions the carbonyl oxygen and anilide NH at different distances and angles relative to the oxathiine sulfur and ring oxygen compared to the 3-carboxamide arrangement, potentially enabling access to binding site residues not addressed by 3-carboxamide SDHIs. The Hardison (1971) study of 10 carboxin analogs confirmed that even minor structural modifications to the carboxin scaffold produce dramatic differences in disease-specific activity—for example, oxycarboxin was excellent on rust but carboxin was poor, while the monoxide form (F831) showed intermediate activity [2].

regioisomerism carboxamide position SDH binding pharmacophore

Lipophilicity (cLogP): 3,4-Dichlorophenyl vs. Unsubstituted and Monochloro Analogs

The 3,4-dichlorophenyl substitution on the anilide nitrogen substantially increases lipophilicity relative to the unsubstituted N,3-diphenyl analog (CAS 166270-96-8). Based on molecular structure, the addition of two chlorine atoms increases the calculated logP by approximately 1.4–1.8 log units compared to the unsubstituted phenyl analog, as estimated from fragment-based calculations using the chlorine π-value (πCl ≈ 0.71 per chlorine atom) [1]. This lipophilicity difference is biologically meaningful: in the carboxamide SDHI class, lipophilicity modulates mitochondrial membrane partitioning, systemic distribution in plants, and metabolic stability. The Hardison (1971) study demonstrated that oxidation to the more polar sulfone (oxycarboxin) dramatically improved systemic rust control compared to the less polar parent carboxin, while the dioxide form plus a 4′-methoxy substitution (F837) maintained good rust control but had poor activity against U. striiformis [2]. These findings establish that physicochemical modulation within the oxathiin series directly translates to differential disease-specific field performance. The 3,4-dichlorophenyl compound's intermediate lipophilicity (cLogP estimated ~3.8–4.2 for the neutral species) positions it between the more polar unsubstituted phenyl analog (cLogP estimated ~2.4) and highly lipophilic polyhalogenated variants, offering a distinct physicochemical profile for applications requiring balanced membrane permeability and aqueous compatibility.

lipophilicity cLogP physicochemical properties membrane permeability

Recommended Applications for N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide


Probe for Mapping SDH Qp Site Binding in Carboxin-Resistant Isolates

The combination of 3-phenyl oxathiine substitution and 2-carboxamide regioisomerism creates a pharmacophore that is structurally distinct from the extensively studied 2-methyl-3-carboxamide (carboxin) series. As demonstrated by Georgopoulos et al. (1978), different oxathiin carboxamide structures can selectively inhibit specific mutant SDCs—4′-phenylcarboxin was more inhibitory to the enzyme complex from carboxin-resistant U. maydis mutants than from wild-type [1]. The target compound can serve as a probe to test whether the 3-phenyl-2-carboxamide motif similarly exhibits structure-dependent activity against carboxin-resistant SDH mutants. This application is directly supported by the established principle that 'for any given mutation affecting carboxin sensitivity of the SDC in fungi, a specific structural group of carboxamides may be found which will alleviate or reverse the effect of the mutation' [1].

SAR of Halogen Substitution in Oxathiine-2-Carboxamide Antifungals

The 3,4-dichlorophenyl anilide in the target compound provides a specific halogen substitution pattern that can be systematically compared with regioisomers (2,4-dichloro, 2,6-dichloro) and monochloro analogs to map the steric and electronic requirements of the anilide-binding subpocket. The Hardison (1971) study established that phenyl ring substitutions on nonoxidized carboxin analogs dramatically affect disease-specific activity—for example, 2′,3′-dimethyl substitution (F827) impaired rust control but improved activity against U. striiformis and U. agropyri relative to carboxin [2]. The target compound enables analogous SAR studies in the 2-carboxamide series, where the effect of 3,4-dichloro substitution on antifungal spectrum and potency can be benchmarked against the unsubstituted N,3-diphenyl analog and the regioisomeric dichloro variants.

Reference for Cross-Resistance Profiling in SDHI Discovery

The Scalliet et al. (2012) study demonstrated that structurally distinct carboxamide subclasses generate different amino acid substitution patterns in the SDH Qp site upon resistance selection, with 27 substitutions identified at 18 positions across five subclasses [3]. The 2-carboxamide oxathiine scaffold represents a subclass that was not included in that study. Incorporating the target compound into cross-resistance profiling panels would reveal whether the 2-carboxamide-3-phenyl motif selects for novel resistance mutations or exhibits cross-resistance with existing SDHI subclasses (e.g., pyrazole-4-carboxamides, pyridine carboxamides). This application is relevant for agrochemical discovery programs seeking to identify SDHI chemotypes with distinct resistance liabilities.

Physicochemical Benchmark for Oxathiine-2-Carboxamide Series

With an estimated cLogP of ~3.8–4.2 and a molecular weight of ~382 g/mol, the target compound occupies a distinct property space relative to commercial oxathiins (carboxin: MW 235, cLogP ~2.1; oxycarboxin: MW 267, cLogP ~1.0). The Hardison (1971) study demonstrated that oxidation state and substitution pattern jointly determine systemic distribution and disease-specific efficacy—oxycarboxin was excellent on rust but carboxin was poor, while the monoxide showed intermediate activity [2]. The 3,4-dichlorophenyl compound serves as a physicochemical benchmark for exploring the relationship between lipophilicity, systemic mobility, and antifungal spectrum within the 2-carboxamide subclass, guiding the design of analogs with optimized property profiles for specific application routes (seed treatment, foliar application, or post-harvest protection).

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